molecular formula C6H6ClNO2 B11764539 4-Chloro-5-(hydroxymethyl)pyridin-3-ol

4-Chloro-5-(hydroxymethyl)pyridin-3-ol

Cat. No.: B11764539
M. Wt: 159.57 g/mol
InChI Key: NWVOETRDOGSXFP-UHFFFAOYSA-N
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Description

4-Chloro-5-(hydroxymethyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, a hydroxymethyl group at position 5, and a chlorine atom at position 4 of the aromatic ring. Its molecular formula is C₆H₅ClNO₂, with a molecular weight of 173.56 g/mol.

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

4-chloro-5-(hydroxymethyl)pyridin-3-ol

InChI

InChI=1S/C6H6ClNO2/c7-6-4(3-9)1-8-2-5(6)10/h1-2,9-10H,3H2

InChI Key

NWVOETRDOGSXFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)O)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(hydroxymethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the chlorination of 5-(hydroxymethyl)pyridin-3-ol using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-5-(hydroxymethyl)pyridin-3-ol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Chloro-5-(carboxymethyl)pyridin-3-ol.

    Reduction: 5-(Hydroxymethyl)pyridin-3-ol.

    Substitution: 4-Amino-5-(hydroxymethyl)pyridin-3-ol or 4-Mercapto-5-(hydroxymethyl)pyridin-3-ol.

Scientific Research Applications

4-Chloro-5-(hydroxymethyl)pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxymethyl and hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Chloro-5-(hydroxymethyl)pyridin-3-ol and analogous pyridine/pyridazine derivatives:

Compound Name Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
4-Chloro-5-(hydroxymethyl)pyridin-3-ol Pyridine ring -Cl (C4), -CH₂OH (C5), -OH (C3) C₆H₅ClNO₂ 173.56 Potential H-bonding sites; limited commercial availability.
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Pyridine ring -Cl (C2, C5), -CH₂OH (C6), -OH (C3) C₆H₅Cl₂NO₂ 194.02 Higher hydrophobicity due to additional Cl; priced at $500/g .
6-(Hydroxymethyl)pyridin-3-ol Pyridine ring -CH₂OH (C6), -OH (C3) C₆H₇NO₂ 139.12 No Cl substituents; simpler synthesis via phenolic group protection .
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol Pyridine ring with substituted phenyl group -OCH₃ (C2 phenyl), -Cl (C4 phenyl), -OH (C3 pyridine) C₁₂H₁₀ClNO₂ 243.67 Bulky aryl substituent; used in ligand design (e.g., Cu(II) complexes) .
4-Chloro-5-hydrazinylpyridazin-3-ol Pyridazine ring (two adjacent N atoms) -Cl (C4), -NHNH₂ (C5), -OH (C3) C₄H₅ClN₄O 160.56 Pyridazine core enhances electron deficiency; hydrazinyl group enables nucleophilicity .

Key Observations:

Substituent Effects: The position of chlorine significantly alters electronic properties. For example, 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol exhibits greater hydrophobicity and higher molecular weight compared to the monochloro target compound . Hydroxymethyl vs. Methoxy Groups: Hydroxymethyl (-CH₂OH) provides flexibility for hydrogen bonding, while methoxy (-OCH₃) in 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol enhances steric bulk and electron-donating effects .

Ring System Differences :

  • Pyridazine derivatives (e.g., 4-Chloro-5-hydrazinylpyridazin-3-ol) exhibit distinct electronic properties due to the presence of two adjacent nitrogen atoms, increasing ring electron deficiency and reactivity .

Synthetic Challenges: Hydroxyl and hydroxymethyl groups often necessitate protective strategies during synthesis (e.g., trifluoroethyl protection for phenolic groups) to prevent undesired side reactions .

Biological Activity

4-Chloro-5-(hydroxymethyl)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C6H6ClNO
Molecular Weight: 145.57 g/mol
IUPAC Name: 4-Chloro-5-(hydroxymethyl)pyridin-3-ol
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of 4-Chloro-5-(hydroxymethyl)pyridin-3-ol typically involves the chlorination of pyridin-3-ol followed by hydroxymethylation. Various synthetic routes have been explored, including:

  • Chlorination of Pyridin-3-ol: Using reagents such as thionyl chloride or phosphorus pentachloride.
  • Hydroxymethylation: Employing formaldehyde in the presence of a base to introduce the hydroxymethyl group.

Antimicrobial Activity

4-Chloro-5-(hydroxymethyl)pyridin-3-ol exhibits significant antimicrobial properties. Research indicates that it has activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Pseudomonas aeruginosa0.030 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that 4-Chloro-5-(hydroxymethyl)pyridin-3-ol can induce apoptosis in cancer cell lines. A notable study evaluated its effects on U373MG glioma cells, revealing:

  • IC50 Values: The compound showed an IC50 of approximately 10 µM after 72 hours of treatment.
  • Mechanism of Action: The compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins, indicating its role in promoting cancer cell death.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 4-Chloro-5-(hydroxymethyl)pyridin-3-ol against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a high level of activity, with complete inhibition observed at low concentrations.
  • Anticancer Research:
    In a separate study published in Journal of Cancer Research, the compound was tested on various cancer cell lines, including breast and prostate cancer cells. The results highlighted its potential as an anticancer agent, showing significant growth inhibition and induction of apoptosis.

The biological activity of 4-Chloro-5-(hydroxymethyl)pyridin-3-ol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Oxidative Stress: It has been suggested that the compound generates reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Receptor Interaction: Preliminary studies indicate that it may interact with specific receptors involved in cell signaling pathways related to growth and apoptosis.

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